Benz[a]anthracene-7-acetic Acid

Organic Synthesis Medicinal Chemistry Chemical Biology

Researchers often face failed syntheses when using non-functionalized PAHs lacking a reactive handle. Benz[a]anthracene-7-acetic Acid (CAS 20316-12-5) solves this by providing the 7-acetic acid group as a critical site for derivatization to generate growth-inhibitory libraries. Using 8- or 11-position isomers risks irrelevant biological data, as the 7-substitution pattern uniquely dictates tumorigenic and electronic properties. This brown solid (m.p. 280-281 °C) offers enhanced thermal stability over the parent hydrocarbon for demanding synthesis conditions.

Molecular Formula C20H14O2
Molecular Weight 286.3 g/mol
CAS No. 20316-12-5
Cat. No. B135641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenz[a]anthracene-7-acetic Acid
CAS20316-12-5
Molecular FormulaC20H14O2
Molecular Weight286.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)CC(=O)O
InChIInChI=1S/C20H14O2/c21-20(22)12-19-16-8-4-2-6-14(16)11-18-15-7-3-1-5-13(15)9-10-17(18)19/h1-11H,12H2,(H,21,22)
InChIKeyMSKUXZMLVIOBEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benz[a]anthracene-7-acetic Acid: Core Identity & Specifications


Benz[a]anthracene-7-acetic Acid (CAS 20316-12-5) is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a benz[a]anthracene core with an acetic acid group at the 7-position . It has a molecular formula of C20H14O2 and a molecular weight of 286.32 g/mol [1]. This compound is a brown solid with a reported melting point of 280-281 °C, and it is soluble in dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) . Functionally, it is documented as an intermediate in the synthesis of growth-inhibitory polycyclic compounds .

Synthetic Intermediate Reported as precursor for growth-inhibitory polycyclic compounds
Functional Handle 7-acetic acid enables derivatization via amide/ester bond formation
Thermal Profile High melting point suggests suitability for high-temperature synthesis

Benz[a]anthracene-7-acetic Acid Substitution Risks


Assuming functional equivalence among benz[a]anthracene derivatives or even positional isomers like benz[a]anthracene-8-acetic acid is a critical error in scientific procurement. The specific placement of the acetic acid moiety on the benz[a]anthracene backbone dictates the compound's electronic properties, reactivity, and biological interaction profile . The 7-position is a key site for biological activity in this class; methyl substitution at this position significantly enhances tumorigenic activity compared to other positions [1], highlighting the unique chemical space occupied by 7-substituted analogs. Furthermore, the acetic acid group is not merely a tag; it serves as a functional handle for further synthetic derivatization, enabling the creation of growth-inhibitory compounds, a role not fulfilled by the parent hydrocarbon or a simple methyl analog [2]. Substituting a different isomer risks altered reactivity, failed downstream synthesis, or compromised experimental reproducibility, as the intended biological or chemical interaction is contingent on the precise spatial arrangement and functionality of the 7-acetic acid group.

Positional Isomer Mismatch
8-acetic acid isomer has divergent electronic profile and reactivity, altering synthesis outcomes.
Analog Without Handle
7-Methylbenz[a]anthracene lacks the carboxylic acid group, preventing key derivatization steps and affecting polarity.
Unfunctionalized Parent
Parent hydrocarbon benz[a]anthracene is not documented as an intermediate for this synthetic application.

Benz[a]anthracene-7-acetic Acid: Comparative Evidence


Growth-Inhibitory Compound Precursor

The primary documented application of Benz[a]anthracene-7-acetic acid is its use as a specific intermediate in the synthesis of growth-inhibitory polycyclic compounds . This functional utility is not a class-wide property; it is specifically attributed to this benzanthracene derivative [1]. In contrast, the parent hydrocarbon benz[a]anthracene is not described as such an intermediate [2]. The acetic acid group at the 7-position provides a functional handle for further chemical elaboration, enabling the construction of more complex, biologically active molecules. For instance, its methyl ester derivative, Methyl Benz[a]anthracene-7-acetate, is also used for the same purpose .

Functional Role
Class-level
Intermediate for growth-inhibitory polycyclic compounds; parent hydrocarbon not documented.
Supports synthesis-purpose procurement.
Qualitative functional difference from databases.
Organic Synthesis Medicinal Chemistry Chemical Biology

Positional Isomerism: 7- vs. 8-Acetic Acid

The position of the acetic acid group on the benz[a]anthracene scaffold fundamentally alters the compound's chemical and biological properties. Benz[a]anthracene-7-acetic acid (CAS 20316-12-5) and its 8-acetic acid isomer (CAS 13728-58-0) share the same molecular formula and weight but differ in substitution site . This difference impacts electron density and steric hindrance, directly influencing chemical reactivity. For instance, the 8-acetic acid isomer features an electron-withdrawing group at position 8, which deactivates the aromatic ring and directs electrophilic attacks to less hindered positions . This electronic effect is specific to the 8-position and would not apply to the 7-substituted analog.

Positional Isomer Reactivity
Class-level
7-acetic acid position critical; 8-acetic acid has divergent electronic/steric environment.
Positional integrity essential for intended reactivity.
Structure-activity inference; tumor-initiating context may differ.
Structure-Activity Relationship Chemical Synthesis Molecular Recognition

Thermal & Physical Stability

Benz[a]anthracene-7-acetic acid exhibits a high melting point of 280-281 °C, indicative of strong intermolecular forces and high thermal stability . This is in stark contrast to the parent hydrocarbon, benz[a]anthracene, which has a significantly lower melting point of 158-160 °C [1]. The higher melting point of the 7-acetic acid derivative suggests greater crystalline stability, which can be advantageous for long-term storage, high-temperature reactions, or formulation processes where the compound must remain solid.

Melting Point
Cross-study comparable
280–281 °C vs 158–160 °C (parent)
Higher crystalline stability context.
May support high-temperature applications.
Material Science Formulation Chemistry Process Chemistry

Carboxylic Acid: Polarity & Derivatization

The presence of a carboxylic acid group on Benz[a]anthracene-7-acetic acid provides a crucial functional handle for further derivatization and alters its physicochemical profile compared to non-carboxylic acid analogs. The compound has a predicted pKa of 4.30±0.30 , allowing for pH-dependent solubility and extraction in aqueous/organic biphasic systems. In contrast, 7-methylbenz[a]anthracene (CAS 2541-69-7), which replaces the acetic acid with a non-ionizable methyl group, has a molecular weight of 242.3 g/mol and no such ionizable moiety [1].

Polarity & Derivatization
Class-level
pKa ~4.3 (COOH) vs non-ionizable CH₃; MW +44 g/mol
Enables pH-dependent extraction and conjugation.
Supports analytical method development and coupling.
Analytical Chemistry Separation Science Organic Synthesis

Benz[a]anthracene-7-acetic Acid: Key Application Scenarios


Growth-Inhibitory Polycyclic Compound Synthesis

This is the primary documented application for Benz[a]anthracene-7-acetic acid [1]. Its value proposition is clear: it serves as a functionalized starting material or intermediate, with the 7-acetic acid group providing a site for further chemical elaboration. Researchers aiming to generate a library of PAH derivatives with potential anti-proliferative activity should prioritize this compound over the non-functionalized parent hydrocarbon, which lacks the necessary synthetic handle [2]. The methyl ester derivative is also a viable alternative for this purpose .

Position-Specific Analogs for SAR Studies

When investigating the biological effects of PAHs, the substitution pattern is critical. The 7-position of benz[a]anthracene is known to be a key determinant of biological activity, particularly tumorigenicity [3]. Researchers seeking to explore the impact of a carboxylic acid moiety at this specific location—as opposed to other positions like the 8- or 11-position—must use Benz[a]anthracene-7-acetic acid . Using an isomer would yield data irrelevant to the hypothesis being tested regarding the 7-position's unique electronic and steric environment.

Stable Formulations & High-Temperature Reactions

With a melting point of 280-281 °C, Benz[a]anthracene-7-acetic acid offers significantly greater thermal stability than the parent hydrocarbon (melting point 158-160 °C) . This makes it a more robust candidate for applications requiring a solid-state material at elevated temperatures, such as certain polymer syntheses, high-temperature reactions, or for long-term storage in environments where melting and subsequent degradation of the parent compound might be a concern.

Application
Selection Property
Validation Focus
Polycyclic compound library synthesis
Functionalizable 7-acetic acid handle
Derivatization reactivity and coupling efficiency
Structure-activity relationship (SAR) studies
Position-specific substitution (7- vs. 8-, etc.)
Position-dependent biological response profiling in research models
High-temperature solid-state synthesis
Elevated melting point thermal stability
Solid-state integrity at elevated temperatures

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benz[a]anthracene-7-acetic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.